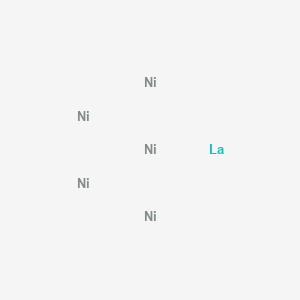

Lanthan-Nickel (1:5)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Lanthanum, compound with nickel (1:5), has a wide range of scientific research applications, including:

Hydrogen Storage: It is used as a hydrogen storage material due to its ability to absorb and release hydrogen efficiently.

Catalysis: It serves as a catalyst in various hydrogenation reactions, enhancing reaction rates and selectivity.

Fuel Cells: It is used in fuel cells to store and release hydrogen, providing a clean energy source.

Battery Technology: It is employed in nickel-metal hydride batteries, improving their performance and longevity.

Wirkmechanismus

Target of Action

The primary target of the compound “Lanthanum, compound with nickel (1:5)” is hydrogen . This compound, also known as Lanthanum pentanickel, is an intermetallic compound that can absorb hydrogen to form a hydride .

Mode of Action

“Lanthanum, compound with nickel (1:5)” interacts with its target, hydrogen, by absorbing it to form a hydride when the pressure is slightly high and the temperature is low . When the pressure decreases or the temperature increases, hydrogen can be released, allowing for repeated absorption and release of hydrogen .

Biochemical Pathways

The interaction of “Lanthanum, compound with nickel (1:5)” with hydrogen affects the hydrogen storage and release pathways . The formation of the hydride and its subsequent decomposition can influence the concentration of hydrogen in the system .

Pharmacokinetics

The pharmacokinetics of “Lanthanum, compound with nickel (1:5)” primarily involve its interaction with hydrogen in the environment. The compound’s ability to absorb and release hydrogen is influenced by environmental factors such as pressure and temperature . .

Result of Action

The molecular and cellular effects of the action of “Lanthanum, compound with nickel (1:5)” are primarily related to its role in hydrogen storage. By absorbing hydrogen to form a hydride and subsequently releasing it, this compound can effectively regulate the concentration of hydrogen in the system .

Action Environment

The action, efficacy, and stability of “Lanthanum, compound with nickel (1:5)” are significantly influenced by environmental factors. High pressure and low temperature favor the absorption of hydrogen to form a hydride, while a decrease in pressure or an increase in temperature facilitates the release of hydrogen . Therefore, the environmental conditions play a crucial role in the functioning of this compound.

Biochemische Analyse

Biochemical Properties

Lanthanum, compound with nickel (1:5), plays a significant role in biochemical reactions, particularly as a catalyst in hydrogenation reactions . It interacts with various enzymes and proteins, facilitating the reduction of organic compounds. The compound’s ability to act as a catalyst is attributed to its unique electronic structure and surface properties, which enhance its reactivity with hydrogen and other substrates. Lanthanum, compound with nickel (1:5), also interacts with biomolecules such as coenzymes and cofactors, influencing their activity and stability in biochemical pathways.

Cellular Effects

The effects of lanthanum, compound with nickel (1:5), on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, lanthanum, compound with nickel (1:5), can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes in cellular metabolism can result in altered energy production, nutrient utilization, and overall cell health.

Molecular Mechanism

At the molecular level, lanthanum, compound with nickel (1:5), exerts its effects through various binding interactions with biomolecules . The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Lanthanum, compound with nickel (1:5), also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lanthanum, compound with nickel (1:5), can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals Long-term studies have shown that lanthanum, compound with nickel (1:5), can have sustained effects on cellular function, with some changes becoming more pronounced over extended periods of exposure

Dosage Effects in Animal Models

The effects of lanthanum, compound with nickel (1:5), vary with different dosages in animal models . At low doses, the compound can enhance certain biochemical processes without causing significant adverse effects. At higher doses, lanthanum, compound with nickel (1:5), can exhibit toxic effects, including damage to organs and tissues. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become more prominent. Understanding these dosage effects is crucial for determining safe and effective levels of the compound for potential therapeutic applications.

Metabolic Pathways

Lanthanum, compound with nickel (1:5), is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels The compound can act as a cofactor for certain enzymes, enhancing their catalytic activity and facilitating the conversion of substrates into products Additionally, lanthanum, compound with nickel (1:5), can affect the levels of key metabolites, thereby influencing the overall metabolic balance within cells

Transport and Distribution

Within cells and tissues, lanthanum, compound with nickel (1:5), is transported and distributed through specific transporters and binding proteins . The compound can bind to membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments. Once inside the cell, lanthanum, compound with nickel (1:5), can accumulate in specific organelles, where it exerts its biochemical effects. The transport and distribution of the compound are critical for understanding its cellular localization and its potential impact on cellular function.

Subcellular Localization

Lanthanum, compound with nickel (1:5), exhibits specific subcellular localization, which influences its activity and function The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications For example, lanthanum, compound with nickel (1:5), may localize to the mitochondria, where it can influence energy production and metabolic processes Alternatively, the compound may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lanthanum, compound with nickel (1:5), can be synthesized through various methods. One common method involves the co-precipitation of lanthanum and nickel salts, followed by calcination at high temperatures to form the desired intermetallic compound . Another method involves the direct reaction of lanthanum and nickel metals at elevated temperatures under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, lanthanum, compound with nickel (1:5), is typically produced by melting lanthanum and nickel together in a controlled environment. The molten mixture is then cooled to form the intermetallic compound. This process ensures a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Lanthanum, compound with nickel (1:5), undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized by air at temperatures above 200°C.

Hydrogenation: It can absorb hydrogen to form hydrides, such as lanthanum pentanickel hydride.

Acid Reactions: It reacts with acids like hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C.

Common Reagents and Conditions

Oxidation: Air or oxygen at temperatures above 200°C.

Hydrogenation: Hydrogen gas under slightly elevated pressure and low temperatures.

Acid Reactions: Hydrochloric acid, sulfuric acid, or nitric acid at temperatures above 20°C.

Major Products Formed

Oxidation: Lanthanum oxide and nickel oxide.

Hydrogenation: Lanthanum pentanickel hydride.

Acid Reactions: Lanthanum chloride, nickel chloride, and hydrogen gas.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lanthanum, compound with nickel (27): (La₂Ni₇)

Lanthanum, compound with nickel (12): (LaNi₂)

Lanthanum, compound with nickel (13): (LaNi₃)

Lanthanum, compound with nickel (23): (La₂Ni₃)

Lanthanum, compound with nickel (11): (LaNi)

Lanthanum, compound with nickel (31): (La₃Ni)

Uniqueness

Lanthanum, compound with nickel (1:5), is unique due to its high hydrogen storage capacity and stability. It has a calcium pentacopper (CaCu₅) type crystal structure, which allows it to absorb a significant amount of hydrogen compared to other similar compounds . This makes it particularly valuable in applications requiring efficient hydrogen storage and release.

Eigenschaften

CAS-Nummer |

12196-72-4 |

|---|---|

Molekularformel |

LaNi |

Molekulargewicht |

197.599 g/mol |

IUPAC-Name |

lanthanum;nickel |

InChI |

InChI=1S/La.Ni |

InChI-Schlüssel |

DOARWPHSJVUWFT-UHFFFAOYSA-N |

SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[La] |

Kanonische SMILES |

[Ni].[La] |

Key on ui other cas no. |

99775-00-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.